6-Bromo-3-chloroimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 6 and 3 positions, respectively, on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 g/mol .
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been shown to exhibit anti-proliferative activity againstS. pneumoniae .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with the inhibition of bacterial proliferation .
Result of Action
Related compounds have shown significant reduction in bacterial load in acute tb mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 1,3-dibromo-2-chloropropane in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction. This method not only reduces the reaction time but also enhances the yield of the desired product. The use of microwave irradiation in organic synthesis has gained popularity due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated imidazo[1,2-a]pyridines.
Scientific Research Applications
6-Bromo-3-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceutical agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar in structure but with different substitution patterns.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Another analog with bromine and chlorine atoms at different positions.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A related compound with a different ring structure .
Uniqueness
6-Bromo-3-chloroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Bromo-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a fused imidazole and pyridine ring system, characterized by the presence of bromine at the 6-position and chlorine at the 3-position. Its molecular formula is C₇H₄BrClN₂, with a molecular weight of approximately 231.48 g/mol. These halogen substitutions significantly influence its chemical properties and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can potentially enhance the efficacy of certain chemotherapeutic agents by altering their metabolic pathways.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 10.5 | |
HeLa (Cervical) | 8.2 | |
A549 (Lung) | 12.3 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties , particularly against multidrug-resistant strains of bacteria such as Staphylococcus pneumoniae. The mechanism involves disrupting bacterial proliferation, which is critical in treating infections caused by resistant pathogens .
Table 2: Antimicrobial Efficacy
Bacterial Strain | MIC (µM) | Reference |
---|---|---|
S. pneumoniae | 5.0 | |
E. coli | 7.5 | |
P. aeruginosa | 6.0 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cytochrome P450 Inhibition : The compound inhibits CYP1A2, affecting drug metabolism and enhancing the therapeutic index of co-administered drugs.
- Bacterial Interaction : It disrupts cellular processes in bacteria, leading to reduced viability and growth rates.
Case Study 1: Anti-Tuberculosis Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in combating tuberculosis (TB). A high-throughput screening identified several compounds with significant activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.03 µM .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of imidazo[1,2-a]pyridine analogues has demonstrated that modifications at the halogen positions can enhance biological activity. For instance, compounds with larger lipophilic groups showed improved potency against resistant strains of TB compared to their simpler counterparts .
Properties
IUPAC Name |
6-bromo-3-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWMBCKAGFPRTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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